REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:13])[C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.O.Cl[O-].[Ca+2].Cl[O-]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[C:9]([F:11])([F:12])[F:10])=[CH:4][N:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C(C(F)(F)F)O
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred for 2.25 hours with vigorous mixing, during which the reaction temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 28° C
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted several times with methylene chloride
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic phase with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the volatiles are distilled off
|
Type
|
DISTILLATION
|
Details
|
distillation of the crude product in a kugelrohr (0.4 mbar, 100°-110° C. bath temperature), 1.69 g (81% of theory) of 2-chloro-5-trifluoroacetylpyridine
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
2.25 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C=C1)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |